molecular formula C40H48O12 B14440317 2H-Naphtho(1,8-bc)furan-6-acetic acid, 3,5-bis(acetyloxy)-7-((3R,5S)-5-(acetyloxy)-3-(3-furanyl)-2-methyl-1-cyclopenten-1-yl)-8-(benzoyloxy)decahydro-2a,5a,7-trimethyl-, methyl ester, (2aR,3R,5S,5aR,6R,7R,8S,8aR,8bR)- CAS No. 76689-95-7

2H-Naphtho(1,8-bc)furan-6-acetic acid, 3,5-bis(acetyloxy)-7-((3R,5S)-5-(acetyloxy)-3-(3-furanyl)-2-methyl-1-cyclopenten-1-yl)-8-(benzoyloxy)decahydro-2a,5a,7-trimethyl-, methyl ester, (2aR,3R,5S,5aR,6R,7R,8S,8aR,8bR)-

Cat. No.: B14440317
CAS No.: 76689-95-7
M. Wt: 720.8 g/mol
InChI Key: NOANSNPNWFTAEY-RXWVJSADSA-N
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Description

2H-Naphtho(1,8-bc)furan-6-acetic acid, 3,5-bis(acetyloxy)-7-((3R,5S)-5-(acetyloxy)-3-(3-furanyl)-2-methyl-1-cyclopenten-1-yl)-8-(benzoyloxy)decahydro-2a,5a,7-trimethyl-, methyl ester, (2aR,3R,5S,5aR,6R,7R,8S,8aR,8bR)- is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including:

    Formation of the Naphthofuran Core: This can be achieved through cyclization reactions involving naphthalene derivatives and furan precursors.

    Functional Group Modifications: Introduction of acetyloxy and benzoyloxy groups through esterification reactions.

    Stereoselective Synthesis: Ensuring the correct stereochemistry at various chiral centers using chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound would likely involve:

    Optimization of Reaction Conditions: Using high-throughput screening to identify optimal conditions for each step.

    Scale-Up Processes: Adapting laboratory-scale reactions to industrial-scale production, ensuring consistency and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reducing Agents: Such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Catalysts: Such as Pd/C (Palladium on carbon) for hydrogenation reactions.

Major Products

The major products formed from these reactions would depend on the specific functional groups being targeted and the reaction conditions used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of other complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Activity: Investigation of its potential biological activities, such as anti-inflammatory or anticancer properties.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Naphthofuran Derivatives: Compounds with similar naphthofuran cores.

    Acetyloxy-Substituted Compounds: Molecules with similar acetyloxy functional groups.

    Benzoyloxy-Substituted Compounds: Molecules with similar benzoyloxy functional groups.

Uniqueness

This compound’s uniqueness lies in its complex structure, which combines multiple functional groups and stereocenters, potentially leading to unique chemical and biological properties.

Properties

CAS No.

76689-95-7

Molecular Formula

C40H48O12

Molecular Weight

720.8 g/mol

IUPAC Name

[(1R,4R,5R,7S,8R,9R,10R,11R)-5,7-diacetyloxy-10-[(3R,5S)-5-acetyloxy-3-(furan-3-yl)-2-methylcyclopenten-1-yl]-9-(2-methoxy-2-oxoethyl)-4,8,10-trimethyl-2-oxatricyclo[6.3.1.04,12]dodecan-11-yl] benzoate

InChI

InChI=1S/C40H48O12/c1-21-27(26-14-15-47-19-26)16-28(49-22(2)41)33(21)40(7)29(17-32(44)46-8)39(6)31(51-24(4)43)18-30(50-23(3)42)38(5)20-48-34(35(38)39)36(40)52-37(45)25-12-10-9-11-13-25/h9-15,19,27-31,34-36H,16-18,20H2,1-8H3/t27-,28+,29-,30-,31+,34-,35?,36+,38-,39+,40-/m1/s1

InChI Key

NOANSNPNWFTAEY-RXWVJSADSA-N

Isomeric SMILES

CC1=C([C@H](C[C@H]1C2=COC=C2)OC(=O)C)[C@]3([C@@H]([C@]4([C@H](C[C@H]([C@@]5(C4[C@H]([C@@H]3OC(=O)C6=CC=CC=C6)OC5)C)OC(=O)C)OC(=O)C)C)CC(=O)OC)C

Canonical SMILES

CC1=C(C(CC1C2=COC=C2)OC(=O)C)C3(C(C4(C(CC(C5(C4C(C3OC(=O)C6=CC=CC=C6)OC5)C)OC(=O)C)OC(=O)C)C)CC(=O)OC)C

Origin of Product

United States

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